

Spectroscopic Characterization of 4-Ethylpiperidin-2-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Ethylpiperidin-2-one

CAS No.: 50549-26-3

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Introduction

4-Ethylpiperidin-2-one, a substituted lactam, represents a core structural motif in a variety of pharmacologically active compounds. Its synthesis and characterization are pivotal for the development of novel therapeutics. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for elucidating its mechanism of action and for guiding further drug design efforts. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural elucidation and purity assessment of **4-Ethylpiperidin-2-one**. This guide offers a detailed exploration of the spectroscopic data for **4-Ethylpiperidin-2-one**, providing insights into the interpretation of its spectra and the experimental protocols for data acquisition.

While experimental spectra for **4-Ethylpiperidin-2-one** are not readily available in public databases, this guide will provide predicted data based on the analysis of structurally related

compounds and established principles of spectroscopic interpretation. This approach allows for a comprehensive understanding of the expected spectral features of the target molecule.

Molecular Structure and Key Features

4-Ethylpiperidin-2-one, also known as 4-ethyl- δ -valerolactam, is a six-membered heterocyclic compound containing a lactam (a cyclic amide) functional group and an ethyl substituent at the C4 position. The presence of a chiral center at C4 implies that the molecule can exist as a pair of enantiomers. The piperidin-2-one ring typically adopts a chair conformation to minimize steric strain.

Caption: 2D structure of **4-Ethylpiperidin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Ethylpiperidin-2-one** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom, as well as the stereochemical arrangement of the protons.

Predicted ^1H NMR Data for **4-Ethylpiperidin-2-one**:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.5	br s	1H	NH
~3.2 - 3.4	m	2H	CH ₂ -N
~2.3 - 2.5	m	2H	CH ₂ -C=O
~1.8 - 2.0	m	1H	CH-CH ₂ CH ₃
~1.5 - 1.7	m	2H	CH ₂ -CH(Et)
~1.3 - 1.5	m	2H	CH ₂ -CH ₃
~0.9	t	3H	CH ₂ -CH ₃

Interpretation:

- **NH Proton:** The amide proton is expected to appear as a broad singlet in the downfield region (around 7.5-8.5 ppm) due to hydrogen bonding and exchange with the solvent.
- **Methylene Protons Adjacent to Nitrogen (C6-H₂):** These protons are deshielded by the adjacent nitrogen atom and are expected to resonate around 3.2-3.4 ppm as a multiplet.
- **Methylene Protons Adjacent to Carbonyl (C3-H₂):** The electron-withdrawing carbonyl group causes a downfield shift for these protons, which are expected to appear as a multiplet around 2.3-2.5 ppm.
- **Methine Proton (C4-H):** The proton at the chiral center, attached to the ethyl group, will likely be a complex multiplet around 1.8-2.0 ppm.
- **Piperidine Ring Methylene Protons (C5-H₂):** These protons are expected to resonate as a multiplet in the range of 1.5-1.7 ppm.
- **Ethyl Group Protons:** The methylene protons of the ethyl group will appear as a multiplet around 1.3-1.5 ppm, and the methyl protons will be a triplet around 0.9 ppm due to coupling with the adjacent methylene group.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ^{13}C NMR Data for **4-Ethylpiperidin-2-one**:

Chemical Shift (ppm)	Assignment
~175	C=O (C2)
~42	CH ₂ -N (C6)
~35	CH-CH ₂ CH ₃ (C4)
~31	CH ₂ -C=O (C3)
~30	CH ₂ -CH(Et) (C5)
~28	CH ₂ -CH ₃
~11	CH ₂ -CH ₃

Interpretation:

- **Carbonyl Carbon (C2):** The carbonyl carbon of the lactam is the most deshielded and will appear at the lowest field, around 175 ppm.
- **Piperidine Ring Carbons:** The carbons of the piperidin-2-one ring will resonate in the range of 30-42 ppm. The carbon adjacent to the nitrogen (C6) will be more deshielded than the others.
- **Ethyl Group Carbons:** The methylene carbon of the ethyl group is expected around 28 ppm, and the methyl carbon will be the most shielded, appearing at approximately 11 ppm.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Ethylpiperidin-2-one** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH proton.

- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Predicted IR Data for **4-Ethylpiperidin-2-one**:

Frequency (cm^{-1})	Intensity	Assignment
~3200	Strong, Broad	N-H stretch
~2960-2850	Medium-Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (amide I band)
~1550	Medium	N-H bend (amide II band)
~1460	Medium	C-H bend (methylene)
~1375	Medium	C-H bend (methyl)

Interpretation:

- **N-H Stretch:** A strong, broad absorption band around 3200 cm^{-1} is characteristic of the N-H stretching vibration in the lactam, with the broadening due to hydrogen bonding.
- **C-H Stretch:** Absorptions in the $2960\text{-}2850\text{ cm}^{-1}$ region are due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the ethyl group.
- **C=O Stretch (Amide I):** A very strong absorption band around 1650 cm^{-1} is a hallmark of the carbonyl stretching vibration in a six-membered lactam. The exact position can be influenced by ring strain and hydrogen bonding.
- **N-H Bend (Amide II):** A medium intensity band around 1550 cm^{-1} is attributed to the N-H bending vibration.

Experimental Protocol: IR Spectroscopy

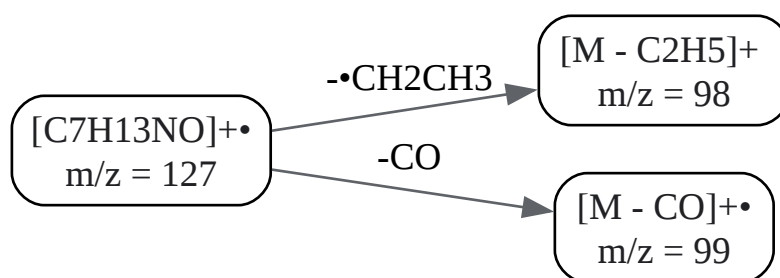
- **Sample Preparation:**
 - **Liquid Sample (if applicable):** A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
 - **Solid Sample:** Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples with minimal preparation.
- **Data Acquisition:** Place the sample in the IR spectrometer and record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data for **4-Ethylpiperidin-2-one**:

- Molecular Ion (M^+): The molecular weight of **4-Ethylpiperidin-2-one** ($C_7H_{13}NO$) is 127.18 g/mol. In an electron ionization (EI) mass spectrum, a molecular ion peak at $m/z = 127$ is expected.
- Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[1] For **4-Ethylpiperidin-2-one**, common fragmentation pathways may include:
 - Loss of the ethyl group ($-CH_2CH_3$) to give a fragment at $m/z = 98$.
 - Cleavage of the piperidine ring, leading to various smaller fragments.
 - Loss of CO from the lactam ring.



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Caption: Predicted major fragmentation pathways of **4-Ethylpiperidin-2-one** in EI-MS.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, direct infusion with a soft ionization technique like electrospray ionization (ESI) may be used.
- Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of **4-Ethylpiperidin-2-one**, utilizing NMR, IR, and MS, is crucial for its unambiguous identification and characterization. While experimental data is not widely available, the predicted spectral features outlined in this guide provide a robust framework for researchers working with this important heterocyclic scaffold. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. This in-depth understanding of its spectroscopic properties will undoubtedly facilitate the advancement of research and development in areas where **4-Ethylpiperidin-2-one** serves as a key building block.

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Sources

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